6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, and a carbonyl group . These functional groups suggest that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperazine rings suggests that the compound likely has a rigid, cyclic structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group is often reactive and could participate in addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could influence the compound’s solubility .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A novel series of derivatives involving 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized. These derivatives were evaluated for their antidepressant and antianxiety activities through Porsolt's behavioral despair test and the plus maze method, respectively. Compounds within this series demonstrated significant activity, highlighting the potential pharmacological applications of furan-piperazine derivatives in mental health therapeutics (Kumar et al., 2017).
Metabolic Pathways and Bioactivation
A study on the metabolism of Prazosin, a compound structurally similar to 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one, revealed significant insights into its biotransformation. It identified major metabolic pathways including demethylation, amide hydrolysis, and O-glucuronidation, alongside the characterization of new metabolites formed via oxidation of the piperazine ring and oxidative cleavage of the furan ring. This research provides a foundational understanding of the metabolic transformations and potential bioactivation pathways of furan-piperazine compounds, with implications for their pharmacokinetic properties and safety profiles (Erve et al., 2007).
Antibacterial Activity
The synthesis and evaluation of Terazosin hydrochloride and its derivatives, including those with furan-piperazine structures, showcased their antibacterial efficacy. Through characterization and antibacterial testing against various strains, certain derivatives demonstrated significant inhibition zones, indicating their potential as antibacterial agents. This research underscores the versatility of furan-piperazine compounds in addressing microbial resistance and expanding the arsenal of antibacterial drugs (Kumar et al., 2021).
Antihypertensive Activity
Research into spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, compounds related to the furan-piperazine family, revealed their potential antihypertensive effects. The study focused on structural modifications to enhance activity and elucidate structure-activity relationships. The findings contribute to the understanding of how furan-piperazine derivatives can be optimized for cardiovascular applications, showcasing their potential in the development of new antihypertensive medications (Clark et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-17-6-4-14-3-5-15(12-16(14)17)27-13-19(24)21-7-9-22(10-8-21)20(25)18-2-1-11-26-18/h1-3,5,11-12H,4,6-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYNFMCCAPFQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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